Tebanicline hydrochloride

描述

- 盐酸阿巴他非林,也称为特巴尼克林,是一种选择性激动剂,作用于含有α4β2亚基的神经烟碱乙酰胆碱受体(nAChRs)。

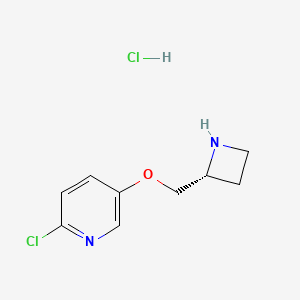

- 它的化学名称是 ®-5-(氮杂环丁烷-2-基甲氧基)-2-氯吡啶盐酸盐。

- 阿巴他非林对α4β2 nAChRs表现出显著的选择性,优于其他神经递质受体 .

- 值得注意的是,它在各种动物疼痛模型中表现出镇痛作用。

准备方法

- 盐酸阿巴他非林的合成路线涉及特定的化学转化。

- 不幸的是,提供的来源中没有关于详细反应条件和工业生产方法的信息。

化学反应分析

- 盐酸阿巴他非林可能经历各种反应,包括氧化、还原和取代。

- 这些反应中常用的试剂和条件尚未确定。

- 这些反应形成的主要产物没有明确记录。

科学研究应用

Pharmacological Effects

Tebanicline has been studied for its potent antinociceptive effects , demonstrating efficacy in various animal models:

- Pain Models : In studies involving formalin, hot-plate, and tail-pressure tests, tebanicline exhibited dose-dependent analgesic effects. However, it did not show significant antinociception in the tail-flick assay .

- Adverse Effects : Common side effects observed in clinical trials included nausea, dizziness, vomiting, and abnormal dreams. These adverse effects were notably more prevalent compared to placebo groups .

Clinical Studies

Tebanicline progressed to Phase II clinical trials aimed at assessing its efficacy in treating diabetic peripheral neuropathic pain. Key findings include:

- Study Design : The trials were randomized, double-blind, and placebo-controlled, involving 266 patients .

- Outcomes : Patients treated with tebanicline reported significant reductions in pain severity across all dosage groups (150 µg, 225 µg, and 300 µg). However, a higher dropout rate due to adverse events was noted among those receiving tebanicline compared to the placebo group .

Research Applications

The applications of tebanicline extend beyond pain management:

- Neurobiology : Its interaction with nicotinic acetylcholine receptors makes it a valuable tool for studying cognitive functions and neurobiological mechanisms.

- Pharmaceutical Development : The compound's synthetic routes and properties are of interest in developing new analgesics that minimize side effects associated with existing medications .

作用机制

- 阿巴他非林的作用机制包括与α4β2 nAChRs结合。

- 这些受体的激活调节神经递质释放和神经元兴奋性。

- 精确的分子靶点和途径仍然是积极的研究领域。

相似化合物的比较

- 不幸的是,这些来源没有提供与类似化合物的直接比较。

- 阿巴他非林对α4β2 nAChRs的独特选择性使其在该类配体中独树一帜。

生物活性

Tebanicline hydrochloride, also known as ABT-594, is a synthetic compound derived from the natural alkaloid epibatidine, designed to act as a selective agonist at nicotinic acetylcholine receptors (nAChRs). Its primary application is in the field of pain management, particularly for neuropathic pain, showcasing significant analgesic properties with a favorable safety profile compared to its predecessor.

This compound has the chemical formula and a CAS number of 203564-54-9. It is characterized as a selective agonist for the α4β2 nAChR subtype, which plays a crucial role in modulating pain pathways in the central nervous system (CNS). The compound exhibits an EC50 value of approximately 140 nM for human α4β2 nAChRs, indicating its potency in activating these receptors .

Table 1: Summary of Tebanicline's Biological Activity

| Property | Value |

|---|---|

| CAS Number | 203564-54-9 |

| Chemical Formula | |

| EC50 for α4β2 nAChR | 140 nM |

| Ki for cytisine binding | 37 pM |

| Primary Action | nAChR agonist |

| Analgesic Activity | Potent against neuropathic pain |

Biological Activity and Analgesic Effects

Tebanicline has demonstrated significant antinociceptive effects across various animal models. Studies indicate its efficacy in alleviating pain induced by different stimuli:

- Acute Thermal Pain : Effective in hot-plate tests but not in tail-flick assays.

- Persistent Chemical Pain : Exhibits strong analgesic properties in formalin tests.

- Mechanical Pain : Demonstrated effectiveness in tail-pressure tests.

The antinociceptive effects are mediated primarily through central neuronal nAChRs, with evidence suggesting that both nicotinic and opioid receptors are involved in its action . Notably, pre-treatment with mecamylamine (a nAChR antagonist) significantly blocks these effects, while naloxone (an opioid antagonist) only partially inhibits them .

Case Studies and Clinical Trials

Tebanicline has been evaluated in clinical settings for its potential to treat diabetic peripheral neuropathic pain. A phase 2 randomized controlled trial assessed its efficacy and safety across various dosages (150 µg, 225 µg, and 300 µg). Results indicated a significant reduction in pain severity compared to placebo groups, although withdrawal due to adverse effects was noted .

Table 2: Clinical Trial Summary

| Study Phase | Population | Dosage (µg) | Outcome |

|---|---|---|---|

| Phase 2 | Diabetic neuropathic pain patients | 150, 225, 300 | Significant pain reduction |

| Higher withdrawal rates due to side effects |

Safety Profile and Side Effects

Compared to epibatidine, tebanicline presents a much lower toxicity profile. Common side effects reported include nausea, dizziness, vomiting, and abnormal dreams. Despite these adverse events, the overall incidence was manageable within clinical parameters . Importantly, tebanicline does not induce sedative-like effects typical of opioid medications, making it a promising candidate for non-opioid analgesia .

属性

IUPAC Name |

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVARJONEFSAJB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203564-54-9 | |

| Record name | Tebanicline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEBANICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。